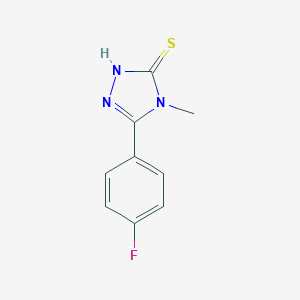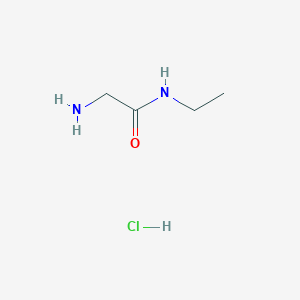
1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene
Overview
Description
1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene is a fluorinated organic compound with the molecular formula C6H3F7O. This compound is characterized by a cyclopentene ring substituted with a methoxy group and seven fluorine atoms. The presence of fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
It’s worth noting that the compound has been used in the selective oxidation of cyclopentene to prepare glutaraldehyde with environmentally benign aqueous hydrogen peroxide . This suggests that the compound may interact with its targets through oxidation processes.
Biochemical Pathways
It’s known that similar compounds, such as quinoline derivatives, can act as inhibitors of radical chain oxidation of organic compounds . This suggests that Cyclopentene, 1-methoxyheptafluoro- may influence oxidative stress pathways.
Result of Action
It’s known that similar compounds, such as quinoline derivatives, have a high potential for biological activity and are used as medicinal drugs . This suggests that Cyclopentene, 1-methoxyheptafluoro- may have similar potential effects.
Action Environment
It’s known that similar compounds, such as quinoline derivatives, can be manipulated for optimal pharmacological activity according to cell type . This suggests that the action of Cyclopentene, 1-methoxyheptafluoro- may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method is the reaction of cyclopentene with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, sodium methoxide, polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopentene derivatives.
Scientific Research Applications
1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Cyclopentene: A simpler analog without the methoxy and fluorine substitutions.
Cyclopentane: A saturated analog with no double bond or fluorine atoms.
Methoxycyclopentane: A similar compound with a methoxy group but lacking fluorine atoms.
Uniqueness: 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. The combination of a cyclopentene ring, methoxy group, and fluorine atoms makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGDVYOISIYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170041 | |
| Record name | Cyclopentene, 1-methoxyheptafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-60-0 | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 1-methoxyheptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-methoxyheptafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















